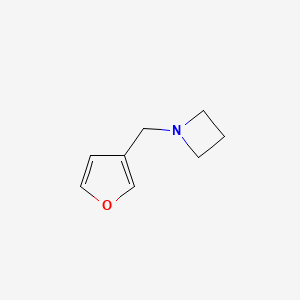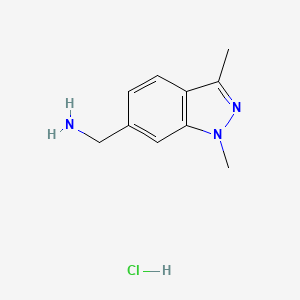
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is an organosilicon compound with the molecular formula C8H20O2Si2. It is a member of the disilacyclobutane family, characterized by a four-membered ring containing two silicon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of dichlorodimethylsilane with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds as follows:
Cl2Si(CH3)2+2C2H5OH→(C2H5O)2Si(CH3)2+2HCl
The resulting product, this compound, is then purified through distillation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-diethoxy-1,3-dimethyl-1,3-disiletane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes cleavage of the Si-O bonds, leading to the formation of silanols or siloxanes. In reduction reactions, the Si-O bonds are reduced to Si-H bonds, forming silanes. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Similar in structure but contains an additional oxygen atom in the ring.
1,3-Dimethoxy-1,3-dimethyl-1,3-disiletane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
1,3-Diethoxy-1,3-dimethyl-1,3-disiletane is unique due to its specific ethoxy functional groups, which provide distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and material science .
Propiedades
Número CAS |
1967-90-4 |
|---|---|
Fórmula molecular |
C8H20O2Si2 |
Peso molecular |
204.41 g/mol |
Nombre IUPAC |
1,3-diethoxy-1,3-dimethyl-1,3-disiletane |
InChI |
InChI=1S/C8H20O2Si2/c1-5-9-11(3)7-12(4,8-11)10-6-2/h5-8H2,1-4H3 |
Clave InChI |
CTNZAPZZIAVMCI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si]1(C[Si](C1)(C)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
